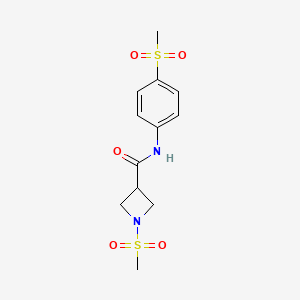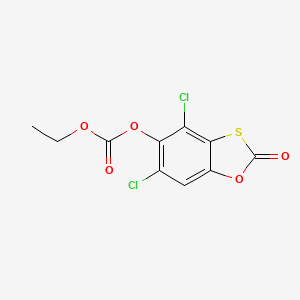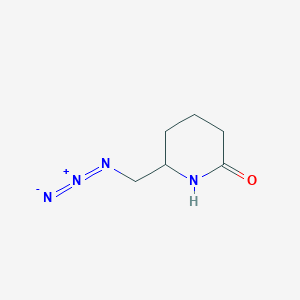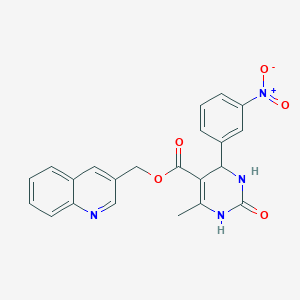
1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a synthetic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include an appropriate azetidine precursor and sulfonylating agents.
Sulfonylation: The azetidine precursor undergoes sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine. This step introduces the methylsulfonyl groups onto the azetidine ring.
Coupling Reaction: The sulfonylated azetidine is then coupled with 4-(methylsulfonyl)phenylamine under suitable reaction conditions to form the desired product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfonyl or amide groups.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit pharmacological properties that make it a candidate for therapeutic applications.
Medicine: In medicinal chemistry, the compound can be investigated for its potential as a drug lead or scaffold. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative, known for its use in peptide synthesis and as a proline analog.
N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide: A structurally related compound with similar functional groups but lacking the additional methylsulfonyl group on the azetidine ring.
1-(methylsulfonyl)azetidine-3-carboxamide: A simpler analog with only one methylsulfonyl group, which may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-20(16,17)11-5-3-10(4-6-11)13-12(15)9-7-14(8-9)21(2,18)19/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFQIRFWJWZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)
![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

